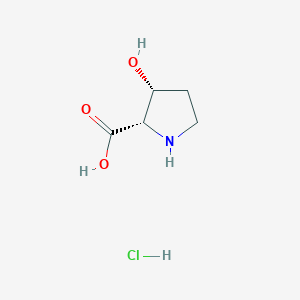![molecular formula C23H15F3N2O2 B3017786 N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 1164555-18-3](/img/structure/B3017786.png)
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide is a synthetic organic molecule that may exhibit a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multiple steps, including ring closure reactions, reduction reactions, and acylation reactions. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was achieved through six steps starting from commercially available materials, with an overall yield of more than 30% . Similarly, the synthesis of various N-substituted benzamides has been reported, which often involves the use of acyl chlorides and amines . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . For example, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was performed using X-ray diffraction, and the results were supported by DFT calculations . These techniques could be employed to determine the molecular structure of this compound and to confirm its conformation and stereochemistry.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including polymerization when activated with appropriate catalysts . For example, benzamidinate yttrium dialkyl complexes were shown to polymerize ethene when activated . The reactivity of this compound could be explored in similar catalytic processes or in other chemical transformations relevant to its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their vibrational frequencies, chemical shifts, electronic properties, and non-linear optical (NLO) properties, can be computed using DFT methods . These properties are crucial for understanding the behavior of the compounds under different conditions and for predicting their reactivity and stability. The NLO properties, in particular, are of interest for materials science applications.
Orientations Futures
Benzoxazole derivatives have shown promising results in various fields of medicinal chemistry . Therefore, future research could focus on exploring the potential applications of “N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide” in these areas. Additionally, further studies could be conducted to understand its mechanism of action and to optimize its synthesis process for potential industrial applications.
Propriétés
IUPAC Name |
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2/c24-23(25,26)17-5-3-4-16(14-17)22(29)27-18-11-8-15(9-12-18)10-13-21-28-19-6-1-2-7-20(19)30-21/h1-14H,(H,27,29)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKYQXQJCJPZPX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3017703.png)
![N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B3017706.png)
![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)

![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride](/img/structure/B3017710.png)
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3017713.png)


![3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3017717.png)
![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)
![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)


